Acetic acid;1,3-bis(2,4-dichlorophenoxy)propan-2-ol
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Overview
Description
Acetic acid;1,3-bis(2,4-dichlorophenoxy)propan-2-ol is a chemical compound with the molecular formula C14H8Cl4O4 It is known for its unique structure, which includes two 2,4-dichlorophenoxy groups attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,3-bis(2,4-dichlorophenoxy)propan-2-ol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin, followed by the addition of acetic acid. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,3-bis(2,4-dichlorophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;1,3-bis(2,4-dichlorophenoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid;1,3-bis(2,4-dichlorophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine atoms.
Mecoprop: A related compound used as a selective herbicide.
Uniqueness
Acetic acid;1,3-bis(2,4-dichlorophenoxy)propan-2-ol is unique due to its dual 2,4-dichlorophenoxy groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various applications.
Properties
CAS No. |
62706-68-7 |
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Molecular Formula |
C17H16Cl4O5 |
Molecular Weight |
442.1 g/mol |
IUPAC Name |
acetic acid;1,3-bis(2,4-dichlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H12Cl4O3.C2H4O2/c16-9-1-3-14(12(18)5-9)21-7-11(20)8-22-15-4-2-10(17)6-13(15)19;1-2(3)4/h1-6,11,20H,7-8H2;1H3,(H,3,4) |
InChI Key |
OMJVXIBUBBSDEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C=C1Cl)Cl)OCC(COC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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